molecular formula C14H21NOS B5292732 1-AZOCANYL(4,5-DIMETHYL-3-THIENYL)METHANONE

1-AZOCANYL(4,5-DIMETHYL-3-THIENYL)METHANONE

Cat. No.: B5292732
M. Wt: 251.39 g/mol
InChI Key: RMAQEGOEPQGGJO-UHFFFAOYSA-N
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Description

1-AZOCANYL(4,5-DIMETHYL-3-THIENYL)METHANONE is a synthetic organic compound that belongs to the class of thienyl derivatives It is characterized by the presence of an azocane ring attached to a thienyl group, which is further substituted with dimethyl groups

Properties

IUPAC Name

azocan-1-yl-(4,5-dimethylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-11-12(2)17-10-13(11)14(16)15-8-6-4-3-5-7-9-15/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAQEGOEPQGGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)N2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZOCANYL(4,5-DIMETHYL-3-THIENYL)METHANONE typically involves the reaction of 4,5-dimethyl-3-thienylmethanone with azocane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-AZOCANYL(4,5-DIMETHYL-3-THIENYL)METHANONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thienyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-AZOCANYL(4,5-DIMETHYL-3-THIENYL)METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-AZOCANYL(4,5-DIMETHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-3-thienylmethanone: A precursor in the synthesis of 1-AZOCANYL(4,5-DIMETHYL-3-THIENYL)METHANONE.

    Azocane derivatives: Compounds with similar azocane ring structures but different substituents.

    Thienyl derivatives: Compounds with thienyl rings substituted with various functional groups.

Uniqueness

This compound is unique due to the combination of the azocane ring and the dimethyl-substituted thienyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

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